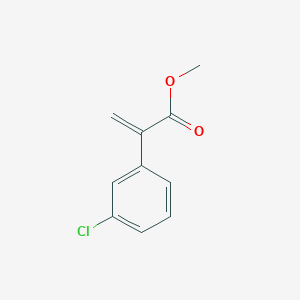

methyl 2-(3-chlorophenyl)prop-2-enoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(3-chlorophenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c1-7(10(12)13-2)8-4-3-5-9(11)6-8/h3-6H,1H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLIWHBWGBRQLQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=C)C1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2 3 Chlorophenyl Prop 2 Enoate and Its Derivatives

Strategies for Carbon-Carbon Bond Formation

The construction of the core carbon skeleton of methyl 2-(3-chlorophenyl)prop-2-enoate can be achieved through several powerful synthetic methods. These approaches primarily focus on the formation of the crucial carbon-carbon bond between the aromatic ring and the prop-2-enoate moiety.

Morita-Baylis-Hillman (MBH) Adduct Approaches

The Morita-Baylis-Hillman (MBH) reaction is a highly atom-economical method for forming a carbon-carbon bond between an activated alkene and an electrophile, typically an aldehyde, catalyzed by a nucleophilic species like a tertiary amine or phosphine. wikipedia.orgnih.gov This reaction is instrumental in synthesizing densely functionalized molecules. wikipedia.orgnih.gov In the context of this compound, the MBH reaction between 3-chlorobenzaldehyde (B42229) and methyl acrylate (B77674) provides the corresponding allylic alcohol, methyl 2-((3-chlorophenyl)(hydroxy)methyl)acrylate. This adduct serves as a key intermediate which can be further elaborated to various derivatives.

The general mechanism of the MBH reaction involves the conjugate addition of the nucleophilic catalyst to the activated alkene (methyl acrylate), forming a zwitterionic enolate intermediate. This intermediate then adds to the aldehyde (3-chlorobenzaldehyde), followed by a proton transfer and elimination of the catalyst to yield the final product. researchgate.net

A typical procedure for the synthesis of the MBH adduct is outlined in the table below:

| Reactants | Catalyst | Solvent | Time (h) | Yield (%) |

| 3-Chlorobenzaldehyde, Methyl Acrylate | DABCO | Not specified | Not specified | Not specified |

This table represents a generalized procedure for the Morita-Baylis-Hillman reaction. Specific conditions may vary.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity.

The Mizoroki-Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. acs.orgalfa-chemistry.com This reaction is a powerful tool for the synthesis of substituted alkenes. nih.gov The synthesis of this compound can be envisioned through the Mizoroki-Heck coupling of a 3-chlorophenyl halide (e.g., 3-chloroiodobenzene, 3-chlorobromobenzene, or 3-chlorophenyl triflate) with methyl acrylate.

The catalytic cycle of the Mizoroki-Heck reaction typically begins with the oxidative addition of the aryl halide to a Pd(0) species, forming an arylpalladium(II) complex. This is followed by the migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination releases the final product and a hydridopalladium(II) species. The catalytic cycle is completed by the reductive elimination of HX with the aid of a base, regenerating the Pd(0) catalyst. alfa-chemistry.com

Below is a table summarizing typical conditions for the Mizoroki-Heck reaction with related substrates:

| Aryl Halide | Alkene | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| Iodobenzene | Methyl Acrylate | Pd(OAc)₂ | Et₃N | NMP | Not specified | Not specified |

| Bromobenzene | Methyl Acrylate | Pd/C | Na₂CO₃/Et₃N | NMP | Not specified | Not specified |

| 4-Bromoanisole (B123540) | n-Butyl Acrylate | [SIPr·H][Pd(η³-2-Me-allyl)Cl₂] | K₂CO₃ | DMF | 100 | Good to Excellent |

This table illustrates general conditions for the Mizoroki-Heck reaction. The data for 4-bromoanisole is from a study on palladate pre-catalysts. nih.gov

One-Pot Multibond Forming Processes

One-pot reactions, where multiple bond-forming events occur in a single reaction vessel, offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. For the synthesis of this compound and its analogues, tandem reactions can be employed.

One such strategy is a three-component reaction involving an aldehyde, an acrylate, and a third component, catalyzed by a phosphine. For instance, a reaction between an aromatic aldehyde, an alkyl acrylate, and diethyl malonate can be catalyzed by ethyl diphenylphosphine (B32561) to generate a complex adduct in a single step. nih.gov While not directly yielding the target compound, this illustrates the potential of one-pot strategies to rapidly build molecular complexity.

Another powerful one-pot approach is the Horner-Wadsworth-Emmons (HWE) reaction. alfa-chemistry.com This reaction involves the olefination of an aldehyde or ketone with a phosphonate (B1237965) carbanion. A one-pot procedure could involve the in-situ generation of a phosphonate ylide followed by its reaction with 3-chlorobenzaldehyde to directly form the target α,β-unsaturated ester. This method is known for its high stereoselectivity, typically favoring the (E)-isomer. wikipedia.org

A representative one-pot HWE reaction is detailed below:

| Aldehyde | Phosphonate Reagent | Base | Solvent | Temperature (°C) | Yield (%) |

| Aromatic Aldehydes | Triethyl phosphonoacetate | NaH | THF | Not specified | Good to Excellent |

This table represents a generalized one-pot Horner-Wadsworth-Emmons olefination. Specific conditions may vary.

Functional Group Interconversions and Derivatization

Once the core structure is assembled, further functionalization can be achieved through various chemical transformations.

Halogenation Reactions (e.g., Bromomethylation)

The MBH adduct, methyl 2-((3-chlorophenyl)(hydroxy)methyl)acrylate, is an excellent precursor for halogenation reactions. The allylic hydroxyl group can be readily substituted with a halogen, such as bromine, to introduce a reactive handle for further synthetic manipulations.

The bromomethylation of the MBH adduct can be achieved by treating it with hydrobromic acid in the presence of a catalytic amount of sulfuric acid. This reaction proceeds via an SN1-type mechanism, where the hydroxyl group is protonated and leaves as a water molecule, forming a resonance-stabilized allylic carbocation. Subsequent attack by a bromide ion yields the desired product, methyl (2Z)-2-(bromomethyl)-3-(3-chlorophenyl)prop-2-enoate. nih.gov

A detailed experimental procedure for the bromomethylation is provided in the following table:

| Starting Material | Reagents | Solvent | Temperature | Time (h) | Yield (%) |

| Methyl 2-((3-chlorophenyl)(hydroxy)methyl)acrylate | 48% aq. HBr, conc. H₂SO₄ (cat.) | CH₂Cl₂ | 273 K to RT | 24 | 90 |

This data is from the synthesis of Methyl (2Z)-2-(bromomethyl)-3-(3-chlorophenyl)prop-2-enoate. nih.gov

Esterification and Transesterification

The preparation of this compound can be achieved through the direct esterification of its corresponding carboxylic acid, (2E)-3-(3-chlorophenyl)prop-2-enoic acid. This reaction typically involves reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The process, known as Fischer esterification, is an equilibrium-driven reaction where the removal of water drives the reaction towards the formation of the methyl ester.

Alternatively, transesterification provides another route to this compound. This method involves the reaction of a different ester of 3-(3-chlorophenyl)prop-2-enoic acid, such as ethyl 3-(3-chlorophenyl)prop-2-enoate, with methanol in the presence of an acid or base catalyst. evitachem.com The equilibrium is shifted towards the desired methyl ester by using a large excess of methanol.

Table 1: Key Reactants in Esterification and Transesterification

| Reactant | Role |

| (2E)-3-(3-chlorophenyl)prop-2-enoic acid | Starting material (Esterification) |

| Ethyl 3-(3-chlorophenyl)prop-2-enoate | Starting material (Transesterification) |

| Methanol | Reagent and solvent |

| Sulfuric Acid / Hydrochloric Acid | Acid catalyst |

Azidation Reactions

Azidation reactions on the acrylate backbone of this compound can introduce a nitrogen-containing functional group, which is a versatile precursor for the synthesis of various heterocyclic compounds and other nitrogen-containing molecules. The Michael addition of an azide (B81097) source, such as sodium azide, to the activated double bond of the acrylate system is a common strategy. This reaction is typically carried out in a polar aprotic solvent. The resulting α-azido ester can then be utilized in further synthetic transformations.

Sulfonamidation Reactions

The double bond of this compound is susceptible to addition reactions, including sulfonamidation. This reaction involves the addition of a sulfonamide across the double bond, often facilitated by a catalyst. This transformation is a valuable method for incorporating a sulfonamide moiety, a common pharmacophore in medicinal chemistry. The specific conditions for this reaction can vary depending on the sulfonamide and the catalyst used.

Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of organic compounds to minimize environmental impact. For the synthesis of this compound and its derivatives, green chemistry approaches could include the use of more environmentally benign solvents, catalysts, and reaction conditions. For instance, employing solid acid catalysts for esterification can simplify purification and reduce waste compared to traditional mineral acids. Additionally, exploring solvent-free reaction conditions or the use of renewable solvents can significantly improve the green credentials of the synthesis.

Purification and Isolation Techniques

The purification and isolation of this compound and its derivatives are critical steps to ensure the desired purity of the final product. The choice of technique depends on the physical properties of the compound and the nature of the impurities.

Column Chromatography Methodologies

Column chromatography is a widely used technique for the purification of organic compounds. In the case of this compound and its derivatives, this method is effective for separating the desired product from unreacted starting materials, byproducts, and other impurities. A stationary phase, such as silica (B1680970) gel or alumina, is used in conjunction with a mobile phase, which is typically a mixture of organic solvents. For instance, a crude product of a related compound, Methyl (2Z)-2-(bromomethyl)-3-(3-chlorophenyl)prop-2-enoate, was successfully purified by column chromatography using a solvent system of ethyl acetate (B1210297) and hexane. nih.gov The polarity of the solvent system is optimized to achieve the best separation.

Table 2: Example of Column Chromatography Purification

| Compound | Stationary Phase | Mobile Phase |

| Methyl (2Z)-2-(bromomethyl)-3-(3-chlorophenyl)prop-2-enoate | Silica Gel | Ethyl Acetate/Hexane |

Recrystallization Procedures

Recrystallization is a powerful purification technique for solid compounds. This method relies on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures. The crude solid is dissolved in a suitable solvent at an elevated temperature to form a saturated solution. Upon cooling, the solubility of the compound decreases, leading to the formation of crystals, while the impurities remain in the solution. For instance, a related compound, 2-m-chlorophenyl-3-methyl-2,3-butanediol, was recrystallized from a mixture of benzene (B151609) and hexane. google.com The choice of solvent is crucial for successful recrystallization and is determined experimentally.

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 2 3 Chlorophenyl Prop 2 Enoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise connectivity and stereochemistry of methyl 2-(3-chlorophenyl)prop-2-enoate can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The analysis of the parent compound, methyl cinnamate (B1238496), shows a characteristic pattern that can be used as a basis for predicting the spectrum of its 3-chloro derivative. For methyl cinnamate, the vinylic protons appear as doublets at approximately 7.70 ppm and 6.44 ppm, with a large coupling constant (J ≈ 16.0 Hz) confirming the trans geometry of the double bond. rsc.org The aromatic protons appear as a multiplet between 7.35-7.54 ppm, and the methyl ester protons present as a singlet at 3.80 ppm. rsc.org

For this compound, the introduction of an electron-withdrawing chlorine atom at the meta position of the phenyl ring is expected to induce specific changes in the chemical shifts of the aromatic protons, breaking their symmetry. The vinylic and methyl protons should experience only minor shifts. The aromatic region is predicted to show four distinct signals corresponding to the four non-equivalent aromatic protons.

Predicted ¹H NMR Data: The expected signals for this compound are detailed below.

Vinylic Protons: The two vinylic protons (H-α and H-β) are expected to appear as two distinct doublets, each with a large coupling constant of approximately 16.0 Hz, characteristic of a trans-alkene.

Aromatic Protons: The 3-chlorophenyl group will give rise to a complex splitting pattern. H-2' is anticipated to appear as a singlet or a narrow triplet. H-6' is expected to be a doublet of doublets. H-4' would likely be a doublet of doublets, and H-5' would appear as a triplet.

Methyl Protons: The three protons of the methyl ester group (-OCH₃) are expected to appear as a sharp singlet, being chemically shielded and having no adjacent protons to couple with.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| -OCH₃ | ~3.81 | Singlet (s) | - | 3H |

| H-α (vinylic) | ~6.45 | Doublet (d) | ~16.0 | 1H |

| H-β (vinylic) | ~7.65 | Doublet (d) | ~16.0 | 1H |

| Ar-H | ~7.30 - 7.55 | Multiplet (m) | - | 4H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their chemical environment. For the parent methyl cinnamate, eight distinct signals are observed. rsc.org The carbonyl carbon appears at δ 167.5, the vinylic carbons at δ 117.9 and 144.9, the aromatic carbons between δ 128.1-134.5, and the methyl carbon at δ 51.8. rsc.org

In the case of this compound, ten distinct carbon signals are expected. The chlorine substituent will primarily affect the chemical shifts of the aromatic carbons through inductive and resonance effects. The carbon atom directly bonded to the chlorine (C-3') is expected to be significantly deshielded. The other aromatic carbons will also shift accordingly, allowing for their complete assignment. The chemical shifts for the ester and alkene carbons are predicted to be similar to those in methyl 3-(4-chlorophenyl)prop-2-enoate, where the carbonyl appears at δ 167.2 and the methyl at δ 51.8. rsc.org

Predicted ¹³C NMR Data: The predicted chemical shifts for each of the ten unique carbons are outlined in the following table.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -OCH₃ | ~51.9 |

| C-α (vinylic) | ~119.0 |

| C-2' (aromatic) | ~128.0 |

| C-6' (aromatic) | ~126.5 |

| C-4' (aromatic) | ~130.2 |

| C-5' (aromatic) | ~130.5 |

| C-1' (aromatic, ipso) | ~136.0 |

| C-3' (aromatic, ipso) | ~134.9 |

| C-β (vinylic) | ~143.0 |

| C=O (carbonyl) | ~167.0 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for the definitive assignment of ¹H and ¹³C NMR spectra, especially for molecules with complex or overlapping signals. wikipedia.org These techniques distribute spectral information across two frequency axes, revealing correlations between nuclei. libretexts.orgyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. youtube.com For this compound, a COSY spectrum would be expected to show a strong cross-peak between the vinylic protons H-α and H-β, confirming their direct coupling. Additionally, cross-peaks would appear between adjacent aromatic protons (e.g., H-4' with H-5', and H-5' with H-6'), which is critical for assigning the individual aromatic signals.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). wikipedia.org An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal. Key expected correlations include H-α to C-α, H-β to C-β, the methyl protons to the methoxy (B1213986) carbon, and each aromatic proton to its respective aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons over two or three bonds (²J and ³J correlations). nih.gov HMBC is invaluable for piecing together the molecular skeleton. For the target molecule, crucial HMBC correlations would be expected from the vinylic proton H-β to the aromatic ipso-carbon C-1' and the carbonyl carbon (C=O). The methyl protons would show a correlation to the carbonyl carbon. The aromatic protons would show correlations to their neighboring carbons, helping to confirm the substitution pattern.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a plot of absorbance versus wavenumber, with specific peaks corresponding to different functional groups. The analysis of related ester compounds provides a basis for predicting the key absorption bands. For instance, simple esters like methyl propanoate show a strong carbonyl (C=O) stretch around 1743 cm⁻¹ and C-O-C stretches near 1200 cm⁻¹. researchgate.net

For this compound, the spectrum would be dominated by vibrations from the ester, the alkene, and the substituted aromatic ring.

Predicted FT-IR Data: The key vibrational frequencies and their assignments are predicted in the table below.

| Predicted Wavenumber (cm⁻¹) | Vibrational Assignment | Expected Intensity |

|---|---|---|

| ~3050-3080 | Aromatic & Vinylic C-H Stretch | Medium |

| ~2955, 2850 | Aliphatic C-H Stretch (-OCH₃) | Medium-Weak |

| ~1720 | C=O Stretch (α,β-unsaturated ester) | Strong |

| ~1635 | C=C Stretch (alkene) | Medium |

| ~1595, 1570, 1475 | C=C Stretch (aromatic ring) | Medium-Strong |

| ~1310, 1170 | C-O Stretch (ester) | Strong |

| ~980 | =C-H Bend (trans-alkene out-of-plane) | Strong |

| ~780, 680 | C-H Bend (aromatic out-of-plane) & C-Cl Stretch | Strong |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR. It relies on the inelastic scattering of monochromatic light (Raman scattering). Vibrational modes that involve a significant change in polarizability, such as those from symmetrical, non-polar bonds, tend to produce strong Raman signals.

For this compound, the C=C bonds of the alkene and the aromatic ring are expected to be highly Raman active. The C=O bond, being highly polar, is typically less intense in Raman spectra compared to its strong absorption in FT-IR. The C-Cl stretch should also be observable.

Predicted FT-Raman Data: The expected prominent peaks in the FT-Raman spectrum are listed below.

| Predicted Wavenumber (cm⁻¹) | Vibrational Assignment | Expected Intensity |

|---|---|---|

| ~1635 | C=C Stretch (alkene) | Strong |

| ~1595 | C=C Stretch (aromatic ring) | Strong |

| ~1720 | C=O Stretch (ester) | Weak-Medium |

| ~1000 | Aromatic Ring Breathing Mode | Medium |

| ~780 | C-Cl Stretch | Medium |

Surface-Enhanced Raman Scattering (SERS) Studies

While direct experimental SERS data for this compound is not extensively available in the current literature, the principles of the technique and studies on analogous molecules allow for a detailed prediction of its SERS behavior. SERS is a powerful technique that provides vibrational information about molecules adsorbed onto nanostructured metal surfaces, typically silver or gold. The enhancement of the Raman signal arises from two primary mechanisms: an electromagnetic mechanism, stemming from localized surface plasmon resonance of the metal nanoparticles, and a chemical mechanism, involving charge-transfer interactions between the molecule and the substrate. psu.edunih.gov

For this compound, a SERS experiment would involve the adsorption of the molecule onto a SERS-active substrate, such as a colloidal suspension of silver nanoparticles. The resulting spectrum would be expected to show significant enhancement of vibrational modes associated with the π-conjugated system.

The orientation of the molecule on the metal surface can be inferred from the relative enhancement of specific vibrational bands. Two primary adsorption orientations are plausible:

A flat or tilted orientation: The molecule adsorbs parallel to the metal surface through interaction of its π-electron system (from the phenyl ring and the acrylate (B77674) double bond) with the metal. In this case, a strong enhancement of the ring-breathing modes and other in-plane vibrations would be expected. Conversely, out-of-plane C-H bending modes would be weak or absent.

An upright orientation: The molecule adsorbs perpendicular to the surface, likely through the lone pair electrons of the carbonyl oxygen atom. This would lead to a significant enhancement of the C=O stretching vibration.

Given the extensive π-system, a tilted orientation is highly probable, allowing interaction of both the chlorophenyl ring and the acrylate system with the surface. The SERS spectrum would therefore likely be dominated by enhanced signals from the C=C stretching of the acrylate, phenyl ring stretching modes, and the C-Cl stretching vibration.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic absorption characteristics of this compound are dictated by the conjugated system formed by the 3-chlorophenyl ring, the vinylic double bond, and the carbonyl group of the methyl ester. The UV-Vis spectrum is expected to exhibit absorption bands corresponding to specific electronic transitions within this chromophore. nih.gov

The primary absorption band, typically observed in substituted cinnamate derivatives, is due to a high-intensity π→π* transition. researchgate.netmdpi.com This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital distributed across the entire conjugated system. For related cinnamate esters, this absorption maximum (λmax) typically falls in the UVB range, around 280-310 nm. nih.gov The presence of the chlorine atom on the phenyl ring may induce a slight bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shift depending on the interplay of its inductive and resonance effects.

A second, much weaker absorption band, corresponding to an n→π* transition, is also anticipated. ucalgary.calibretexts.org This transition involves the excitation of a non-bonding electron from one of the lone pairs of the carbonyl oxygen to a π* antibonding orbital. These transitions are characteristically of low intensity and occur at longer wavelengths than π→π* transitions, often appearing as a shoulder on the main absorption peak.

| Transition Type | Orbitals Involved | Expected λmax (nm) | Relative Intensity |

|---|---|---|---|

| π→π | π (HOMO) → π (LUMO) | ~285 - 305 | High (ε > 10,000) |

| n→π | n (Oxygen lone pair) → π (LUMO) | ~310 - 340 | Low (ε < 100) |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, enabling structural confirmation. The exact mass of this compound (C₁₀H₉ClO₂) is 196.02911 Da. HRMS would confirm this elemental composition with high accuracy.

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. Unlike ortho-substituted phenylpropenoates which can undergo complex rearrangements involving the substituent, meta-substituted isomers typically follow more predictable fragmentation pathways. metabolomics.senih.gov The fragmentation of this compound would likely be initiated by the formation of the molecular ion (M⁺•) at m/z 196.

Key fragmentation pathways include:

Loss of a methoxy radical (•OCH₃): This is a common fragmentation for methyl esters, leading to the formation of a stable acylium ion at m/z 165. ucalgary.caresearchgate.net This is often a base peak or a peak of high abundance.

Loss of the carbomethoxy group (•COOCH₃): Cleavage of the bond adjacent to the phenyl ring can result in the loss of the ester functional group, yielding a chlorostyrene radical cation at m/z 137.

Formation of the chlorotropylium ion: Rearrangement and fragmentation could lead to the formation of the chlorotropylium cation at m/z 111.

Loss of chlorine: The molecular ion may also lose a chlorine radical (Cl•) to produce a fragment at m/z 161.

| m/z (Nominal) | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 196/198 | [M]⁺• | [C₁₀H₉ClO₂]⁺• | Molecular ion peak, showing isotopic pattern for one chlorine atom. |

| 165/167 | [M - •OCH₃]⁺ | [C₉H₆ClO]⁺ | Loss of methoxy radical; likely a high-abundance peak. |

| 137/139 | [M - •COOCH₃]⁺ | [C₈H₆Cl]⁺ | Loss of the carbomethoxy group. |

| 111 | [C₇H₆Cl]⁺ | [C₇H₆Cl]⁺ | Chlorotropylium cation. |

| 102 | [C₈H₆]⁺ | [C₈H₆]⁺ | Loss of HCl from the m/z 138 fragment. |

Single Crystal X-ray Diffraction Analysis

While a definitive crystal structure for this compound is not publicly documented, analysis of closely related structures, such as methyl (E)-3-(2-chlorophenyl)-2-(substituted-methyl)acrylate, allows for a robust prediction of its solid-state characteristics. iucr.org

Molecular Geometry and Conformation in the Solid State

The molecular geometry of this compound is characterized by two principal planar groups: the 3-chlorophenyl ring and the methyl acrylate moiety. In similar structures, the methyl acrylate unit is observed to be essentially planar. iucr.org However, steric interactions between the phenyl ring and the acrylate group prevent the entire molecule from being perfectly coplanar.

A significant feature of the molecular conformation is the dihedral angle between the plane of the phenyl ring and the plane of the acrylate group. This twist is a compromise between extended π-conjugation, which favors planarity, and the minimization of steric strain. For analogous structures, this dihedral angle can range from approximately 40° to 75°. iucr.org The C=C double bond within the acrylate moiety is expected to adopt an E (trans) conformation, which is thermodynamically more stable.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonds)

The arrangement of molecules in the crystal lattice is governed by a network of non-covalent interactions. For this compound, the primary interactions directing the supramolecular assembly are expected to be C-H···O hydrogen bonds. nih.gov The carbonyl oxygen of the ester group is a potent hydrogen bond acceptor, and it likely interacts with aromatic (C-H) or vinylic (C-H) protons from neighboring molecules. These interactions frequently lead to the formation of common supramolecular synthons, such as centrosymmetric dimers or infinite chains. ias.ac.in

In addition to hydrogen bonding, other weak interactions play a crucial role in stabilizing the crystal packing. These include:

Halogen Interactions: The chlorine atom can participate in weak C-H···Cl hydrogen bonds or, less commonly for chlorine, Type I or Type II Cl···Cl halogen bonds. ias.ac.inresearchgate.net

π-π Stacking: The aromatic chlorophenyl rings of adjacent molecules may engage in offset or slipped π-π stacking interactions, further contributing to the cohesion of the crystal lattice. researchgate.net

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.comscirp.org By mapping properties such as dnorm (normalized contact distance) onto the surface, regions of significant intermolecular contact can be identified as red spots, indicating distances shorter than the van der Waals radii sum. mdpi.com

For this compound, the dnorm map would be expected to show prominent red areas corresponding to the C-H···O hydrogen bonds involving the carbonyl oxygen. Weaker C-H···Cl contacts would also be visible as less intense spots on the surface. nih.gov

| Interaction Type | Typical Appearance on Fingerprint Plot | Predicted Contribution (%) | Significance |

|---|---|---|---|

| H···H | Large, diffuse central region | ~40 - 50% | Represents the largest contribution, typical for organic molecules. |

| O···H / H···O | Distinct sharp spikes | ~15 - 25% | Quantifies the significant C-H···O hydrogen bonds. nih.gov |

| C···H / H···C | "Wing-like" features on the sides | ~10 - 20% | Represents C-H···π and other van der Waals contacts. |

| Cl···H / H···Cl | Symmetrical spikes at higher dₑ/dᵢ values | ~8 - 15% | Indicates the presence of C-H···Cl interactions. nih.gov |

| C···C | Characteristic shape at outer edges | ~5 - 10% | Suggests the presence of π-π stacking interactions. |

Computational Chemistry and Theoretical Investigations of Methyl 2 3 Chlorophenyl Prop 2 Enoate

Density Functional Theory (DFT) Calculations

No specific studies employing Density Functional Theory to analyze methyl 2-(3-chlorophenyl)prop-2-enoate were found in the available literature.

Geometry Optimization and Energetic Analysis

Detailed information on the optimized molecular geometry, bond lengths, bond angles, or energetic parameters derived from quantum chemical calculations for this compound is not available in published research.

Vibrational Frequency Calculations and Spectral Simulations

There are no available studies presenting calculated vibrational frequencies or simulated infrared (IR) or Raman spectra for this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Analyses of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as the corresponding energy gap for this compound, have not been reported in scientific literature.

Natural Bond Orbital (NBO) Analysis and Charge Delocalization

Specific data from Natural Bond Orbital (NBO) analysis, including charge delocalization, hyperconjugative interactions, and stabilization energies for this compound, is not publicly documented.

Molecular Electrostatic Potential (MEP) Surface Analysis

There are no published studies that include a Molecular Electrostatic Potential (MEP) surface analysis to describe the electrophilic and nucleophilic reactivity sites of this compound.

Global Chemical Reactivity Descriptors

Calculated values for global chemical reactivity descriptors such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness for this compound are not available in the searched scientific databases.

Computational and Theoretical Studies on this compound Remain Limited

Computational methods such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), as well as ab initio quantum chemical computations, are powerful tools for elucidating molecular structure, stability, and reactivity. These methods are routinely used to calculate thermodynamic parameters like enthalpy, entropy, and Gibbs free energy, which are crucial for understanding the stability and reactivity of a compound.

Similarly, TD-DFT is instrumental in simulating electronic absorption spectra (UV-Vis), providing insights into the electronic transitions within a molecule. Ab initio methods, while computationally intensive, offer high accuracy for determining electronic structure and other molecular properties.

Furthermore, the prediction of non-linear optical (NLO) properties through computational means is a key area of research for developing new materials for photonic and optoelectronic applications. Calculations of polarizability and hyperpolarizability help in identifying molecules with significant NLO response. Molecular dynamics simulations complement these quantum mechanical calculations by providing a view of the dynamic behavior of molecules over time, which is essential for understanding their interactions in a condensed phase or with biological systems.

While research exists for structurally related compounds, such as derivatives of cinnamic acid or other substituted acrylates, the specific data for this compound across these advanced computational domains is absent from the current body of scientific literature. The unique substitution pattern of the chlorophenyl group on the acrylate (B77674) backbone means that data from other analogs cannot be reliably extrapolated to predict its specific behavior. Therefore, a detailed analysis as per the requested outline cannot be provided at this time. Further experimental and theoretical research is required to characterize the computational profile of this compound.

Nucleophilic Addition Reactions

The carbon-carbon double bond in this compound is electron-deficient due to the conjugation with the electron-withdrawing methyl ester group. This polarization makes the β-carbon electrophilic and susceptible to attack by nucleophiles in a Michael (1,4-conjugate) addition reaction. While specific studies on this substrate are limited, a wide range of nucleophiles are known to react with similar α,β-unsaturated esters.

Potential Nucleophilic Addition Reactions:

| Nucleophile | Potential Product | Reaction Type |

| Grignard Reagents (R-MgX) | 1,4-adduct or 1,2-adduct | Michael Addition / Carbonyl Addition |

| Organocuprates (R₂CuLi) | 1,4-adduct | Michael Addition |

| Amines (R-NH₂) | β-amino ester | Aza-Michael Addition |

| Thiolates (R-S⁻) | β-thioether ester | Thia-Michael Addition |

| Enolates | 1,5-dicarbonyl compound | Michael Addition |

The regioselectivity between 1,4-addition (to the double bond) and 1,2-addition (to the carbonyl carbon) is influenced by the nature of the nucleophile and the reaction conditions. "Soft" nucleophiles, like organocuprates and thiols, typically favor 1,4-addition, whereas "hard" nucleophiles, such as organolithium or Grignard reagents, may lead to a mixture of 1,2- and 1,4-addition products.

Electrophilic Addition Reactions

In general, the double bond of α,β-unsaturated esters is less reactive towards electrophiles compared to simple alkenes because the carbonyl group withdraws electron density. However, reactions with strong electrophiles can still occur. libretexts.orglibretexts.org The mechanism typically involves the formation of a carbocation intermediate, which is destabilized by the adjacent electron-withdrawing ester group. libretexts.orglibretexts.org

For this compound, the addition of hydrogen halides (HX), for example, would likely proceed via a two-step mechanism. libretexts.org The initial electrophilic attack by a proton would form a carbocation, followed by the nucleophilic attack of the halide ion. libretexts.org The regioselectivity of this addition would be influenced by the electronic effects of both the phenyl and ester groups.

Radical Reactions

A typical radical reaction would involve initiation by a radical initiator (e.g., AIBN or benzoyl peroxide), followed by propagation, where the monomer adds to the growing polymer chain, and termination steps. Additionally, radical addition reactions, such as the addition of thiols or sulfonyl radicals, across the double bond are also plausible. For example, related acrylate systems undergo Cs₂CO₃-mediated radical sulfonylation with thiosulfonates. thieme-connect.com

Cycloaddition Reactions

The electron-deficient double bond of this compound makes it a good dienophile or dipolarophile in cycloaddition reactions.

Diels-Alder Reaction ([4+2] Cycloaddition): This compound can react with electron-rich dienes to form cyclohexene (B86901) derivatives. The stereoselectivity and regioselectivity of the reaction would be governed by the frontier molecular orbital interactions between the diene and the dienophile. While no specific examples with this substrate are documented, the general reactivity of acrylates in Diels-Alder reactions is well-established. dtu.dk

1,3-Dipolar Cycloadditions: The double bond can also participate in [3+2] cycloaddition reactions with 1,3-dipoles such as nitrile oxides, azides, or nitrones to form five-membered heterocyclic rings. mdpi.com For instance, reactions of similar conjugated nitroalkenes with nitrile N-oxides have been studied, leading to the formation of isoxazoline (B3343090) rings. mdpi.com The regioselectivity of such reactions is a key aspect, often predictable by analyzing the electronic properties of the reactants.

Rearrangement Reactions

Rearrangement reactions involving the acrylate skeleton of this compound are not commonly reported. Reactions like the Curtius rearrangement typically involve acyl azides, which would require prior transformation of the ester group to an acyl chloride and then to the azide (B81097). General named rearrangement reactions like the Baeyer-Villiger or Schmidt reactions are typically associated with ketones or carboxylic acids, respectively, and would not directly apply to this substrate without prior chemical modification. wiley-vch.de

Stereoselective Transformations

Achieving stereoselectivity in reactions involving this compound would typically involve the use of chiral catalysts or auxiliaries.

Asymmetric Michael Additions: Chiral catalysts, such as organocatalysts (e.g., chiral amines or thioureas) or chiral metal complexes, could be employed to achieve enantioselective or diastereoselective conjugate addition of nucleophiles to the double bond.

Asymmetric Dihydroxylation or Epoxidation: The double bond could be a substrate for stereoselective dihydroxylation (e.g., using AD-mix) or epoxidation (e.g., using a Sharpless or Jacobsen catalyst), leading to chiral diol or epoxide products, respectively.

Mechanistic studies using quantum chemical calculations have been employed to understand the stereoselectivity in reactions of similar chiral molecules. nih.govresearchgate.net

Catalyst-Mediated Reactions

Many of the potential reactions of this compound can be facilitated or controlled by catalysts.

Hydrogenation: The carbon-carbon double bond can be reduced to a single bond via catalytic hydrogenation, typically using a palladium, platinum, or nickel catalyst (e.g., Pd/C, PtO₂). This would yield methyl 2-(3-chlorophenyl)propanoate.

Heck and Suzuki Couplings: While the compound itself would be a product of such reactions rather than a starting material, related phenyl acrylates can be synthesized via palladium-catalyzed Heck coupling of an aryl halide with methyl acrylate. researchgate.net

Lewis Acid Catalysis: Lewis acids can be used to activate the α,β-unsaturated system, enhancing its reactivity towards nucleophiles in Michael additions or as a dienophile in Diels-Alder reactions. The Lewis acid coordinates to the carbonyl oxygen, further increasing the electrophilicity of the β-carbon.

A summary of potential catalyst-mediated reactions is presented below.

Potential Catalyst-Mediated Transformations:

| Reaction Type | Catalyst | Potential Product |

| Catalytic Hydrogenation | Pd/C, H₂ | Methyl 2-(3-chlorophenyl)propanoate |

| Asymmetric Michael Addition | Chiral Organocatalyst / Metal Complex | Chiral β-substituted propanoate |

| Diels-Alder Reaction | Lewis Acid (e.g., AlCl₃, ZnCl₂) | Cyclohexene adduct (rate enhancement) |

| Base-Catalyzed Cyclization | Base (e.g., KOH) | Potential for intramolecular cyclization products depending on the full structure mdpi.com |

Conclusion

Methyl 2-(3-chlorophenyl)prop-2-enoate is a fascinating molecule that embodies the rich reactivity of α,β-unsaturated esters and the synthetic versatility of cinnamic acid derivatives. While detailed research specifically focused on this compound is emerging, its synthesis via established methods like the Baylis-Hillman reaction and its expected reactivity profile make it a promising substrate for further investigation. The detailed spectroscopic analysis provides a clear fingerprint for its identification. The potential for this compound to serve as a versatile intermediate in the construction of more complex molecules highlights the ongoing importance of fundamental research in organic chemistry. Future studies will undoubtedly continue to uncover the full extent of its chemical utility and potential applications.

Synthetic Applications and Transformations of Methyl 2 3 Chlorophenyl Prop 2 Enoate in Complex Molecule Construction

Precursor in the Synthesis of Functionalized Acrylate (B77674) Derivatives

Methyl 2-(3-chlorophenyl)prop-2-enoate is a key precursor in the synthesis of various functionalized acrylate derivatives. The allylic hydroxyl group of its Baylis-Hillman adduct precursor can be readily substituted to introduce a range of functionalities. A notable example is the synthesis of methyl (2Z)-2-(bromomethyl)-3-(3-chlorophenyl)prop-2-enoate. This transformation is achieved by treating the parent allylic alcohol with hydrobromic acid. nih.gov This bromo-derivative is a highly reactive intermediate that can be used in subsequent nucleophilic substitution reactions to introduce a variety of functional groups at the allylic position.

The general reactivity of the acrylate system also allows for modifications at the double bond. For instance, conjugate addition reactions can be employed to introduce nucleophiles at the β-position, leading to a diverse array of 3-substituted propanoates. The ester functionality can also be hydrolyzed or transesterified to provide the corresponding carboxylic acid or other esters, further expanding the range of accessible derivatives.

Table 1: Synthesis of a Functionalized Acrylate Derivative

| Precursor | Reagent | Product | Yield (%) |

| Methyl 2-((3-chlorophenyl)(hydroxy)methyl)acrylate | 48% aq. HBr, H₂SO₄ (cat.) | Methyl (2Z)-2-(bromomethyl)-3-(3-chlorophenyl)prop-2-enoate | 90 |

Role in the Generation of α-Amino Acid and β-Hydroxy-α-Amino Ester Analogues

The structural framework of this compound and its derivatives is amenable to transformations that lead to valuable α-amino acid and β-hydroxy-α-amino ester analogues. While direct transformations from the title compound are not extensively documented, the Baylis-Hillman adduct precursor provides a clear pathway to these structures.

The synthesis of β-hydroxy-α-amino esters can be envisioned through the asymmetric aminohydroxylation of the double bond of the parent acrylate. More commonly, the allylic alcohol functionality of the Baylis-Hillman adduct can be leveraged. For instance, an Overman rearrangement of the corresponding allylic trichloroacetimidate (B1259523) would lead to an allylic amine, which could then be converted to an α-amino acid derivative.

Furthermore, the generation of α-amino acid analogues can be achieved through various synthetic routes starting from related structures. For example, N-substituted glycine (B1666218) derivatives can be synthesized via green chemistry procedures involving the reaction of alkyl amines with chloroacetic acid in water. nih.gov This highlights the general accessibility of amino acid structures from halo-acid precursors, a functionality that can be introduced into the this compound framework.

Intermediate in the Formation of Heterocyclic Systems (e.g., Azepines, Isoxazolines, Quinoline (B57606) Derivatives)

The diverse functionalities present in this compound make it a valuable intermediate in the synthesis of various heterocyclic systems. The activated double bond can participate in a range of cycloaddition and annulation reactions.

Azepines: The synthesis of azepine derivatives can be achieved through several strategies. One potential approach involves the reaction of the bromo-derivative, methyl (2Z)-2-(bromomethyl)-3-(3-chlorophenyl)prop-2-enoate, with a suitable nitrogen-containing binucleophile, leading to a seven-membered ring system. General methods for azepine synthesis include the insertion of a stabilized singlet nitrene into a benzene (B151609) ring. researchgate.net

Isoxazolines: The 1,3-dipolar cycloaddition of nitrile oxides to the activated alkene of this compound provides a direct route to isoxazoline (B3343090) derivatives. This reaction is a well-established method for the construction of this five-membered heterocycle. nih.gov

Quinoline Derivatives: Quinoline synthesis can be approached through methods such as the Friedländer annulation. A plausible route would involve the conversion of the 3-chlorophenyl group to a 2-aminophenyl ketone derivative, which could then undergo condensation with a suitable carbonyl compound to form the quinoline ring system. wikipedia.org Baylis-Hillman adducts derived from 2-chloroquinoline-3-carboxaldehydes have been synthesized and shown to possess antimalarial activity, demonstrating the utility of acrylate derivatives in the construction of functionalized quinolines. researchgate.net

Application in Peptoid Synthesis

Peptoids, or N-substituted glycine oligomers, are a class of peptidomimetics that have garnered significant interest in drug discovery and materials science. nih.gov The synthesis of peptoids is typically carried out using a solid-phase submonomer method, which involves a two-step cycle of acylation with bromoacetic acid followed by nucleophilic displacement with a primary amine. nih.gov

While the direct application of this compound in standard peptoid synthesis is not documented, its derivatives could serve as unique building blocks. For example, a functionalized primary amine derived from the title compound could be incorporated as a side chain in the peptoid backbone. This would allow for the introduction of the 3-chlorophenylpropenoate moiety, offering a route to peptoids with novel structural and functional properties. The development of such noncanonical peptide and peptoid structures is an active area of research. acs.orgacs.org

Convergent Synthesis Strategies

This compound and its derivatives are well-suited for use as building blocks in convergent synthetic strategies. sigmaaldrich.com Their defined stereochemistry and multiple points of functionality allow for their incorporation into larger molecular frameworks through a variety of coupling reactions. For example, the bromo-derivative could be coupled with another complex fragment via a nucleophilic substitution or a metal-catalyzed cross-coupling reaction. The acrylate moiety can also be employed in Diels-Alder or Michael addition reactions to link different molecular components. dtu.dk While specific examples detailing the use of this compound in a convergent total synthesis are not prevalent in the literature, its potential as a versatile building block in such approaches is clear. nih.gov

Stereochemical Aspects and Isomerism in Methyl 2 3 Chlorophenyl Prop 2 Enoate Systems

Z/E Isomerism and Configurational Stability

The configuration of the isomers of methyl 3-(3-chlorophenyl)prop-2-enoate is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. docbrown.info For each carbon atom of the double bond, the attached groups are ranked by atomic number.

At the C2 position: The methyl carboxylate group (–COOCH₃) has a higher priority than the hydrogen atom (–H).

At the C3 position: The 3-chlorophenyl group (–C₆H₄Cl) has a higher priority than the hydrogen atom (–H).

Based on these priorities, the two isomers are defined as follows:

The Z-isomer has the high-priority groups (–COOCH₃ and –C₆H₄Cl) on the same side of the double bond plane (Zusammen, German for "together"). studymind.co.uk

The E-isomer has the high-priority groups on opposite sides of the double bond plane (Entgegen, German for "opposite"). studymind.co.uk

In terms of configurational stability, the E-isomer is generally the more thermodynamically stable form. This increased stability is attributed to minimized steric hindrance, as the two bulky substituents (the 3-chlorophenyl group and the methyl carboxylate group) are positioned on opposite sides of the double bond, reducing non-bonded interactions. masterorganicchemistry.com While the Z (or cis) isomer can be synthesized and isolated, it is typically higher in energy and may isomerize to the more stable E form, particularly under thermal or catalytic conditions. nih.govnih.gov

| Isomer | Structure | Description | Relative Stability |

|---|---|---|---|

| (E)-methyl 3-(3-chlorophenyl)prop-2-enoate | High-priority groups are on opposite sides (trans configuration). | More stable (lower energy) | |

| (Z)-methyl 3-(3-chlorophenyl)prop-2-enoate | High-priority groups are on the same side (cis configuration). | Less stable (higher energy) |

Stereocontrol in Synthetic Pathways

The selective synthesis of either the E or Z isomer of methyl 3-(3-chlorophenyl)prop-2-enoate is a key challenge in organic synthesis, and the outcome is highly dependent on the chosen reaction pathway. Several classic olefination reactions can be adapted to provide stereocontrol.

The Wittig reaction , for example, which involves the reaction of an aldehyde (3-chlorobenzaldehyde) with a phosphorus ylide, is a powerful tool for forming the double bond with predictable stereochemistry. The use of a stabilized ylide, such as (methoxycarbonylmethylene)triphenylphosphorane, typically favors the formation of the thermodynamically more stable E-isomer . Conversely, non-stabilized ylides under salt-free conditions often lead to the kinetically favored Z-isomer .

Another common method, the Horner-Wadsworth-Emmons (HWE) reaction , offers excellent selectivity for the E-isomer . This reaction uses a phosphonate (B1237965) carbanion, which is more reactive than the corresponding Wittig ylide, and almost exclusively yields the trans-alkene product.

Condensation reactions, such as the Knoevenagel or Perkin-type reactions, can also be employed, although the stereoselectivity may be less pronounced without careful optimization of catalysts and reaction conditions. researchgate.net

Spectroscopic Differentiation of Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for distinguishing between the E and Z isomers of methyl 3-(3-chlorophenyl)prop-2-enoate. The key diagnostic feature in ¹H NMR is the coupling constant (J) between the two vinylic protons (the hydrogens on the C=C double bond).

For the E-isomer (trans protons), the coupling constant is typically in the range of 15-16 Hz . rsc.orgrsc.orgrsc.org

For the Z-isomer (cis protons), the coupling constant is significantly smaller, usually around 12-13 Hz . rsc.orgchegg.com

The chemical shifts of the vinylic protons also differ due to the anisotropic effects of the nearby aromatic ring and ester group. In the E-isomer, the proton at the C2 position is deshielded by the proximate phenyl ring, while in the Z-isomer, this effect is altered. stackexchange.com

Infrared (IR) spectroscopy can also provide clues. The out-of-plane C-H bending vibration for trans-disubstituted alkenes (E-isomers) typically gives rise to a strong absorption band near 980 cm⁻¹, which is absent in the corresponding cis-isomers. rsc.org

| Isomer | Vinylic Protons | Expected Coupling Constant (JH-H) | Appearance |

|---|---|---|---|

| E-isomer | trans | ~15-16 Hz | Two doublets in the vinylic region |

| Z-isomer | cis | ~12-13 Hz | Two doublets in the vinylic region |

Computational Analysis of Isomeric Forms

Computational chemistry, particularly using Density Functional Theory (DFT), provides powerful insights into the structural and energetic properties of the E and Z isomers. scielo.org.mx These theoretical calculations can accurately predict various molecular parameters that complement experimental findings.

Key insights from computational analysis include:

Geometric Optimization: DFT calculations can determine the lowest-energy three-dimensional structure for each isomer, providing precise data on bond lengths, bond angles, and dihedral angles. These calculations can confirm the planarity of the conjugated system and the orientation of the substituent groups. mdpi.com

Relative Stability: By calculating the total electronic energy of each optimized structure, computational models can quantify the energy difference between the E and Z isomers. These calculations consistently show that the E-isomer is the ground-state conformer, possessing a lower energy than the Z-isomer due to reduced steric strain. scielo.org.mx

Spectroscopic Prediction: DFT methods can be used to predict NMR chemical shifts. nih.gov These theoretical values can be compared with experimental spectra to aid in the definitive assignment of each isomer. The deshielding of specific protons due to through-space steric interactions can be modeled and explained. nih.gov

| Parameter | Description | Typical Findings |

|---|---|---|

| Relative Energy (ΔE) | Energy difference between the Z and E isomers (EZ - EE). | Positive value, confirming the E-isomer is more stable. |

| Optimized Geometry | Calculated bond lengths, angles, and dihedral angles. | Reveals steric clashes in the Z-isomer. |

| Predicted NMR Shifts | Calculated chemical shifts for ¹H and ¹³C nuclei. | Aids in the assignment of experimental spectra. |

| HOMO-LUMO Gap | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Provides information on electronic properties and reactivity. |

Conclusion and Future Research Directions for Methyl 2 3 Chlorophenyl Prop 2 Enoate

Summary of Key Academic Contributions

While dedicated studies on methyl 2-(3-chlorophenyl)prop-2-enoate are limited, the academic contributions to the broader class of substituted phenylacrylates provide significant insights. Research into compounds such as 4-chlorophenyl acrylate (B77674) has demonstrated their utility in polymer chemistry. For instance, copolymers of 4-chlorophenyl acrylate with glycidyl (B131873) methacrylate (B99206) have been synthesized and characterized, with their reactivity ratios determined using methods like the Fineman-Ross and Kelen-Tudos equations. tandfonline.comcapes.gov.brtandfonline.com Such studies are crucial for understanding how the chloro-substituent on the phenyl ring influences polymerization kinetics and the properties of the resulting polymers.

Furthermore, the synthesis and characterization of a closely related derivative, methyl (2Z)-2-(bromomethyl)-3-(3-chlorophenyl)prop-2-enoate, has been reported. nih.gov This work provides valuable experimental data on the synthesis of a functionalized version of the target molecule, starting from methyl 2-((3-chlorophenyl)(hydroxy)methyl)acrylate. nih.gov The detailed crystallographic analysis of this brominated derivative offers a glimpse into the molecular geometry and potential intermolecular interactions that could be expected for this compound. nih.gov These studies collectively form the foundational knowledge base upon which future research on this specific chloro-substituted acrylate can be built.

Unexplored Reactivity Pathways and Synthetic Opportunities

The structure of this compound, featuring an activated double bond and multiple functional groups, suggests a rich and largely unexplored reactive landscape. The presence of the electron-withdrawing 3-chlorophenyl group is expected to influence the electrophilicity of the acrylate system, opening avenues for various nucleophilic addition reactions.

Table 1: Potential Unexplored Reactions of this compound

| Reaction Type | Potential Reagents | Expected Product Type | Scientific Rationale |

| Michael Addition | Amines, thiols, carbanions | β-substituted propanoates | The electron-deficient nature of the double bond makes it susceptible to attack by soft nucleophiles. |

| Diels-Alder Reaction | Dienes (e.g., butadiene, cyclopentadiene) | Cyclohexene (B86901) derivatives | The acrylate can act as a dienophile, leading to the formation of cyclic compounds with potential applications in organic synthesis. |

| Epoxidation | Peroxy acids (e.g., m-CPBA) | Glycidic esters | The double bond can be oxidized to form an epoxide, a versatile intermediate for further functionalization. |

| Heck Coupling | Aryl or vinyl halides | Substituted cinnamates | The vinylic proton could potentially be substituted in a palladium-catalyzed cross-coupling reaction. |

| Radical Polymerization | Radical initiators (e.g., AIBN) | Poly(this compound) | The acrylate monomer is a candidate for forming novel polymers with potentially unique thermal and optical properties. |

These potential reactions represent just a fraction of the synthetic opportunities that this compound offers. A systematic investigation into these pathways could lead to the discovery of novel compounds with interesting biological or material properties.

Potential for Novel Catalyst Development in Derivatization

The derivatization of this compound can be significantly enhanced through the development of novel and efficient catalytic systems. The functionalization of acrylates is a cornerstone of modern organic synthesis, and advancements in catalysis could unlock more selective and sustainable routes to a variety of derivatives. numberanalytics.com

Future research could focus on several key areas of catalyst development:

Asymmetric Catalysis: The development of chiral catalysts for enantioselective additions to the double bond would be of significant interest, particularly for the synthesis of biologically active molecules. This could involve chiral Lewis acids, organocatalysts, or transition metal complexes.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a mild and powerful tool for a range of transformations. rsc.org Its application to the functionalization of this compound could enable novel C-H functionalization or cycloaddition reactions that are not accessible through traditional thermal methods.

Biocatalysis: The use of enzymes, such as lipases and esterases, for the synthesis and modification of acrylates is a growing field. lu.se Biocatalytic approaches could offer high selectivity and operate under environmentally benign conditions, providing a green alternative for the production of derivatives.

Nanocatalysis: Nanoparticle-based catalysts can exhibit unique reactivity and selectivity due to their high surface area and quantum size effects. numberanalytics.com Exploring the use of metal nanoparticles for hydrogenation, oxidation, or cross-coupling reactions of this compound could lead to highly efficient and recyclable catalytic systems.

The development of such catalytic systems would not only expand the synthetic utility of this specific compound but also contribute to the broader field of acrylate chemistry.

Advanced Computational Modeling for Predictive Research

Advanced computational modeling, particularly using Density Functional Theory (DFT), can serve as a powerful predictive tool to guide and accelerate experimental research on this compound. chemrxiv.orgresearchgate.net Computational studies can provide deep insights into the molecule's electronic structure, reactivity, and potential reaction mechanisms, thereby saving significant experimental time and resources.

Table 2: Potential Applications of Computational Modeling for this compound Research

| Modeling Technique | Research Application | Predicted Properties/Outcomes |

| Density Functional Theory (DFT) | Reactivity Analysis | Electron density distribution, frontier molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and local reactivity descriptors (Fukui functions). researchgate.netscielo.org.mx |

| Transition State Theory | Mechanistic Studies | Activation energies and geometries of transition states for potential reactions, providing insights into reaction kinetics and selectivity. |

| Molecular Dynamics (MD) Simulations | Polymer Properties | Conformational analysis of polymer chains, prediction of glass transition temperatures, and simulation of interactions with other molecules or surfaces. acs.org |

| Quantitative Structure-Property Relationship (QSPR) | Property Prediction | Correlation of molecular descriptors with physical or biological properties, enabling the prediction of properties for novel derivatives. |

By leveraging these computational tools, researchers can screen potential reaction pathways, design more effective catalysts, and predict the properties of novel materials derived from this compound. This synergistic approach, combining theoretical predictions with experimental validation, will be crucial for unlocking the full potential of this versatile chemical compound.

Q & A

Basic: What are the common synthetic routes for methyl 2-(3-chlorophenyl)prop-2-enoate, and how can reaction conditions be optimized?

This compound is typically synthesized via esterification of 2-(3-chlorophenyl)prop-2-enoic acid with methanol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Key parameters include temperature control (60–80°C), solvent selection (dry toluene or DMF), and stoichiometric ratios to minimize side reactions like hydrolysis. Advanced optimization employs microwave-assisted synthesis to reduce reaction time (from 12 hours to 30 minutes) while maintaining yields >85% .

Advanced: How do crystallographic data resolve ambiguities in the stereochemistry of this compound derivatives?

Single-crystal X-ray diffraction (SC-XRD) is critical for confirming stereochemistry. For example, in Methyl (2Z)-2-bromomethyl-3-(3-chlorophenyl)prop-2-enoate, SC-XRD revealed a triclinic crystal system (space group P1) with Z' = 2, resolving the (Z)-configuration via bond angles (C=C-Br: 123.5°) and Br···Cl halogen bonding (3.28 Å) . Software like SHELXL refines thermal parameters and validates hydrogen bonding networks (R-factor < 0.05) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H NMR distinguishes the α,β-unsaturated ester (δ 6.3–6.8 ppm for vinyl protons) and 3-chlorophenyl substituents (δ 7.2–7.5 ppm).

- IR : Strong C=O stretch at 1720–1740 cm⁻¹ and C-Cl stretch at 750–780 cm⁻¹.

- MS : Molecular ion peak [M+H]⁺ at m/z 212.67 (C₁₁H₁₃ClO₂) with fragmentation patterns confirming ester cleavage .

Advanced: How can contradictory NMR and X-ray data for this compound be reconciled?

Discrepancies between solution-phase NMR (indicating free rotation) and solid-state X-ray data (showing rigid conformers) arise from crystal packing forces. For example, SC-XRD of Methyl (2Z)-2-bromomethyl-3-(3-chlorophenyl)prop-2-enoate revealed quasi-centrosymmetric dimers stabilized by C-H···O hydrogen bonds (2.45 Å), which restrict rotation. Dynamic NMR at variable temperatures (VT-NMR) can bridge this gap by probing energy barriers for rotation .

Basic: What are the key applications of this compound in medicinal chemistry?

This compound serves as a precursor for:

- Antimicrobial agents : Derivatives with trifluoromethyl groups exhibit MIC values < 1 µg/mL against S. aureus.

- Anti-inflammatory drugs : Ester hydrolysis yields 2-(3-chlorophenyl)prop-2-enoic acid, a COX-2 inhibitor (IC₅₀ = 0.8 µM) .

Advanced: How do hydrogen-bonding patterns in crystals influence the compound’s reactivity?

Graph-set analysis (e.g., R₂²(14) motifs) reveals that C-H···O interactions in this compound derivatives stabilize reactive conformers. For example, dimerization via C-H···O bonds (2.45 Å) in Methyl (2Z)-2-bromomethyl-3-(3-chlorophenyl)prop-2-enoate enhances electrophilicity at the α-carbon, facilitating nucleophilic substitutions .

Basic: What computational methods predict the compound’s stability under varying pH conditions?

DFT calculations (B3LYP/6-311+G(d,p)) predict hydrolysis rates:

- Acidic conditions: Ester cleavage via protonation (ΔG‡ = 25 kcal/mol).

- Alkaline conditions: Base-catalyzed hydrolysis (ΔG‡ = 18 kcal/mol).

MD simulations (AMBER) further validate aqueous solubility (logP = 2.3) .

Advanced: How can high-throughput crystallography accelerate polymorph screening?

Automated pipelines using SHELXC/D/E enable rapid phase determination for polymorphs. For example, a 96-well crystallization screen identified two polymorphs of this compound: Form I (monoclinic) and Form II (triclinic), differing in melting points (ΔTm = 15°C) and dissolution rates .

Basic: What safety protocols are recommended for handling this compound?

- PPE : Gloves (nitrile), goggles, and fume hoods.

- Storage : Inert atmosphere (N₂) at –20°C to prevent ester hydrolysis.

- Disposal : Neutralization with 10% NaOH followed by incineration .

Advanced: How do substituent effects on the chlorophenyl ring modulate electronic properties?

Hammett σ constants predict electron-withdrawing effects:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.